Hepatotoxicity Elimination: F2-4-PA Abolishes the Severe Hepatic Steatosis Caused by Non-Fluorinated 4-Pentenoic Acid In Vivo
In a head-to-head in vivo comparative study, male Sprague-Dawley rats (150–180 g, 4 per group) were dosed intraperitoneally with 4-pentenoic acid (4-PA) at 1.0 mmol/kg/day or an equivalent amount of 2,2-difluoro-4-pentenoic acid (F2-4-PA) for 5 days. 4-PA induced severe hepatic microvesicular steatosis affecting >85% of hepatocytes, whereas F2-4-PA was not observed to cause any morphological changes in the liver [1]. This ablation of hepatotoxicity is mechanistically attributed to the two α-fluorine atoms preventing mitochondrial β-oxidation of the compound to toxic intermediates [1].
| Evidence Dimension | Hepatic microvesicular steatosis (in vivo rat model) |
|---|---|
| Target Compound Data | No morphological changes in the liver observed |
| Comparator Or Baseline | 4-Pentenoic acid (4-PA): severe hepatic microvesicular steatosis in >85% of affected hepatocytes |
| Quantified Difference | >85% hepatocytes affected (4-PA) vs. 0% (F2-4-PA); categorical elimination of hepatotoxicity |
| Conditions | Male Sprague-Dawley rats, 150–180 g, 4 rats/group, dosed ip at 1.0 mmol/kg/day for 5 days |
Why This Matters
For any application where the compound or its metabolite may contact hepatic tissue—including pharmaceutical development, probe molecule design, or in vivo imaging agent synthesis—the gem-difluoro compound eliminates a known severe hepatotoxicity liability inherent to the non-fluorinated scaffold.
- [1] Tang W, Borel AG, Fujimiya T, Abbott FS. Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status. Chem Res Toxicol. 1995;8(5):671-682. doi:10.1021/tx00047a006. View Source
